![molecular formula C18H15N B10846106 9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine](/img/structure/B10846106.png)
9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine is a heterocyclic compound with the molecular formula C18H15N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-1-hydroxy-2-phenylazomethine with 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine . The reaction conditions often include the use of acetic acid as a solvent and sodium nitrite as a reagent for nitration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 9-hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine.
Reduction: Catalytic reduction of this compound can lead to the formation of hexahydro derivatives.
Substitution: Nitration reactions can introduce nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using sodium nitrite in acetic acid.
Major Products
Oxidation: 9-Hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine.
Reduction: Hexahydro derivatives with varying stereochemistry.
Substitution: Nitro derivatives.
Scientific Research Applications
9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antihistamine, showing strong anti-allergic properties without central nervous system depression.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: Used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine involves its interaction with histamine receptors, thereby inhibiting the effects of histamine and reducing allergic reactions . The compound does not cause central nervous system depression, making it suitable for use in individuals who need to maintain alertness .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-9-phenyl-1H-indeno[2,1-c]pyridine
2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine: (Phenindamine)
Uniqueness
9-Phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine is unique due to its strong antihistamine properties without causing drowsiness, which is a common side effect of many antihistamines . Its structural features also make it a versatile compound for various chemical reactions and applications in different scientific fields .
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C18H15N/c1-2-6-13(7-3-1)18-16-9-5-4-8-14(16)15-10-11-19-12-17(15)18/h1-10,19H,11-12H2 |
InChI Key |
KIUIXTNMEMKNGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C(C3=CC=CC=C23)C4=CC=CC=C4)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


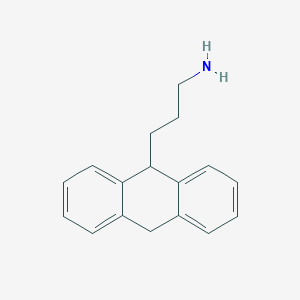
![9-[2-(1-Phosphonobutan-2-yloxy)ethyl]guanine](/img/structure/B10846042.png)
![9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline](/img/structure/B10846046.png)
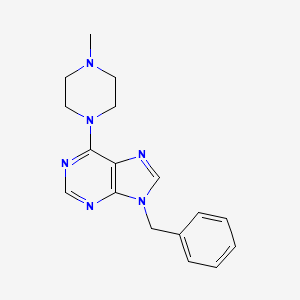
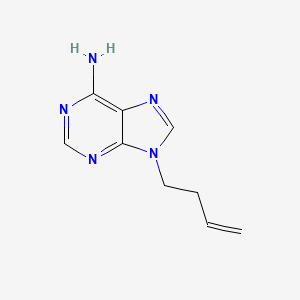
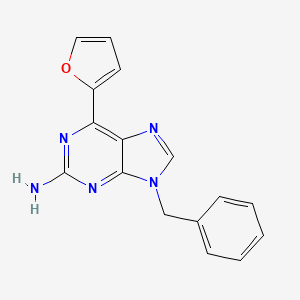
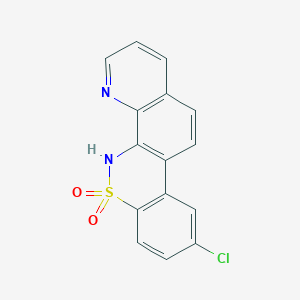
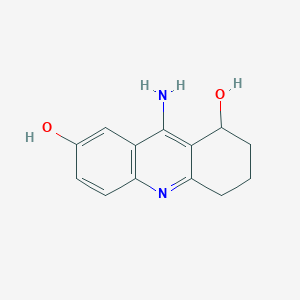
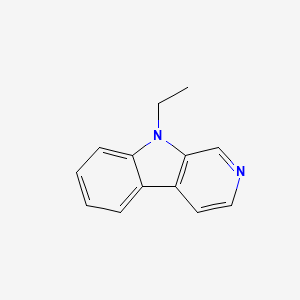
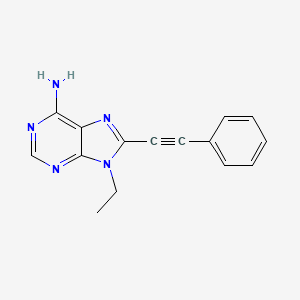
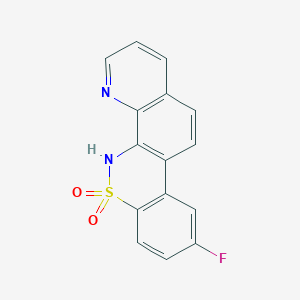
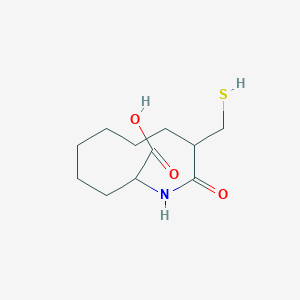
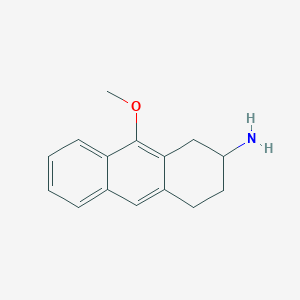
![9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10846093.png)
